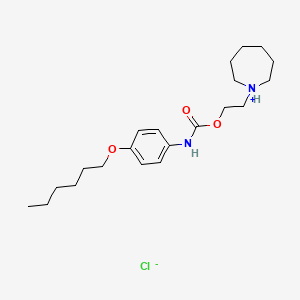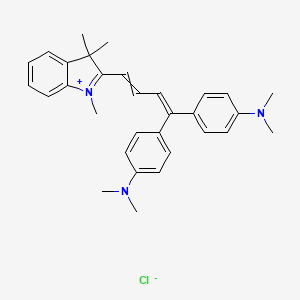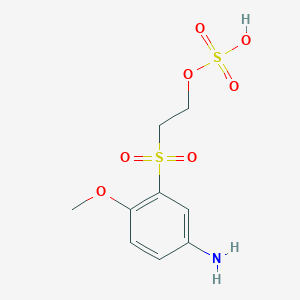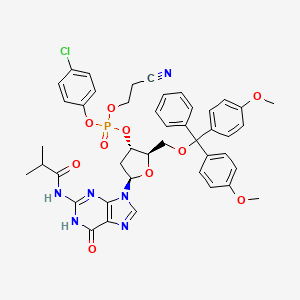
3'-Guanylic acid, 5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)-, 4-chlorophenyl 2-cyanoethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IBU-DMT-DEOXYGUANOSINE TRIESTER, also known as N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine, is a chemically modified nucleoside. This compound is widely used in the field of oligonucleotide synthesis, particularly in the preparation of DNA and RNA sequences. The modifications on the guanosine molecule enhance its stability and facilitate its incorporation into oligonucleotides.
准备方法
The synthesis of IBU-DMT-DEOXYGUANOSINE TRIESTER involves several steps. The starting material is typically a deoxyribonucleoside, which undergoes protection of the hydroxyl groups and the amino group. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the amino group at the N2 position is protected with an isobutyryl group. The synthesis is carried out using phosphoramidite chemistry, which involves the formation of a phosphite triester intermediate that is subsequently oxidized to form the desired phosphotriester linkage .
化学反应分析
IBU-DMT-DEOXYGUANOSINE TRIESTER undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate is oxidized to form the phosphotriester linkage.
Deprotection: The DMT and isobutyryl protecting groups are removed under acidic and basic conditions, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nucleophilic sites on the guanosine molecule react with electrophiles
Common reagents used in these reactions include dichloroacetic acid for DMT deprotection and tetrabutylammonium fluoride for the removal of the TBDMS group .
科学研究应用
IBU-DMT-DEOXYGUANOSINE TRIESTER is extensively used in scientific research, particularly in the synthesis of oligonucleotides. Its applications include:
Chemistry: Used in the synthesis of DNA and RNA sequences for various research purposes.
Biology: Facilitates the study of genetic sequences and the development of genetic probes.
Medicine: Used in the development of therapeutic oligonucleotides for gene therapy and antisense therapy.
Industry: Employed in the production of synthetic genes and other biotechnological applications
作用机制
The mechanism of action of IBU-DMT-DEOXYGUANOSINE TRIESTER involves its incorporation into oligonucleotides during the synthesis process. The protecting groups on the molecule ensure that the reactive sites are selectively activated during the synthesis, allowing for the formation of the desired oligonucleotide sequence. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions, while the isobutyryl group protects the amino group at the N2 position .
相似化合物的比较
IBU-DMT-DEOXYGUANOSINE TRIESTER is unique due to its specific protecting groups, which provide enhanced stability and selectivity during oligonucleotide synthesis. Similar compounds include:
- N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine
- N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine
- N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyuridine .
These compounds share similar protecting groups but differ in the nucleobase, which affects their incorporation and stability in oligonucleotide synthesis.
属性
CAS 编号 |
71100-72-6 |
|---|---|
分子式 |
C44H44ClN6O10P |
分子量 |
883.3 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] (4-chlorophenyl) 2-cyanoethyl phosphate |
InChI |
InChI=1S/C44H44ClN6O10P/c1-28(2)41(52)49-43-48-40-39(42(53)50-43)47-27-51(40)38-25-36(61-62(54,58-24-8-23-46)60-35-21-15-32(45)16-22-35)37(59-38)26-57-44(29-9-6-5-7-10-29,30-11-17-33(55-3)18-12-30)31-13-19-34(56-4)20-14-31/h5-7,9-22,27-28,36-38H,8,24-26H2,1-4H3,(H2,48,49,50,52,53)/t36-,37+,38+,62?/m0/s1 |
InChI 键 |
JTRDVFUNZRHAMU-VLECPGNFSA-N |
手性 SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(=O)(OCCC#N)OC7=CC=C(C=C7)Cl |
规范 SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(=O)(OCCC#N)OC7=CC=C(C=C7)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


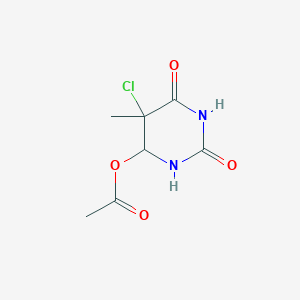
![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13760213.png)
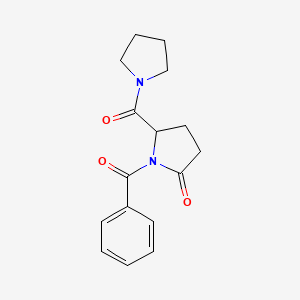
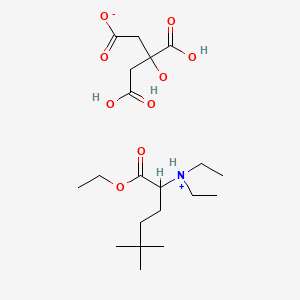
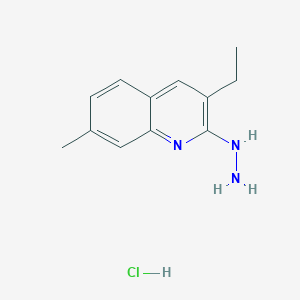
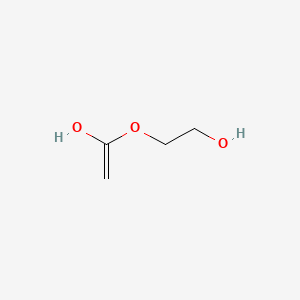


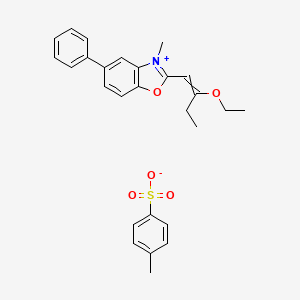
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine](/img/structure/B13760273.png)

